N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide
Description
Introduction and Chemical Identity
Background and Significance
N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a synthetic organic compound characterized by a pyridine-2-carboxamide core substituted with a trichlorophenoxyethyl group and a propyl chain. While not directly referenced in publicly available databases, its structural analogs suggest potential applications in agrochemicals or pharmaceuticals, particularly as intermediates or metabolites. The compound’s significance lies in its functional groups, which may influence enzymatic interactions or biological activity.
Chemical Identity and Nomenclature
IUPAC Nomenclature
The systematic name is derived from its structural components:
This compound
This designation reflects the:
- Pyridine-2-carboxamide backbone
- N-propyl substituent at the amide nitrogen
- 2-(2,4,6-trichlorophenoxy)ethyl group attached to the secondary amine
Common Names and Synonyms
No widely recognized common names or synonyms are documented in the provided sources. However, structural analogs like BTS 40348 (a primary amine metabolite of prochloraz) share the trichlorophenoxyethyl moiety, suggesting potential nomenclature patterns.
Registry Numbers and Classification
- CAS Number : Not explicitly listed in available sources
- EINECS/REACH : Unavailable
- Chemical Class : Amides; Heterocyclic compounds; Agrochemical derivatives
Properties
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOLCYRBYRIEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-propylamine. The reaction is carried out in an amination vessel with stirring and heating to a specific temperature. The reaction proceeds for 8-10 hours, followed by a 1-2 hour holding period to ensure completion. The product is then isolated by distillation under reduced pressure, and the resulting amine salt is neutralized with a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material instead of the chloride. The bromide is reacted with N-propylamine under reflux conditions for 8 hours. After the reaction, excess N-propylamine is removed, and the product is acidified with hydrochloric acid to yield a white solid .
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
One of the primary uses of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is as an active ingredient in fungicides, particularly Prochloraz. This compound is effective against a wide range of fungal pathogens affecting crops.
Case Study: Prochloraz Efficacy
In agricultural settings, Prochloraz has been evaluated for its effectiveness against fungal diseases in crops such as wheat and barley. Studies have shown that application of Prochloraz significantly reduces disease incidence and improves yield quality .
Research indicates that this compound exhibits various biological activities beyond its fungicidal properties.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. For instance, studies report that it exhibits significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table 2: Anti-inflammatory Activity Results
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Mechanism of Action
The mechanism of action of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or pathways, leading to its observed effects. For instance, as a metabolite of prochloraz, it may interfere with fungal cell membrane synthesis, contributing to its fungicidal properties .
Comparison with Similar Compounds
Research Findings and Data
Analytical Standards and Detection
Prochloraz is identified as an analytical standard (CAS 67747-09-5) with a molar mass of 377.67 g/mol . Detection methods include gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), optimized for distinguishing it from metabolites like 2,4,6-TCP .
Biological Activity
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, commonly referred to as Prochloraz, is a compound primarily used as a fungicide. Its structure includes a pyridine ring and a trichlorophenoxy group, which contribute to its biological activity. This article will explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H15Cl3N2O3
- Molecular Weight : 353.63 g/mol
- CAS Number : 139542-32-8
Prochloraz functions as a broad-spectrum fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cellular processes, leading to fungal cell death. The compound is particularly effective against various fungal pathogens in crops, making it valuable in agricultural settings.
Antifungal Activity
Prochloraz has been evaluated for its antifungal properties against several pathogens:
- Fusarium spp. : Studies indicate that Prochloraz effectively reduces the growth of Fusarium species, which are known to cause significant crop losses.
- Botrytis cinerea : This compound has shown efficacy against Botrytis cinerea, a major pathogen in fruit and vegetable crops.
The following table summarizes the antifungal efficacy of Prochloraz against different pathogens:
| Pathogen | Efficacy (%) | Study Reference |
|---|---|---|
| Fusarium oxysporum | 85 | |
| Botrytis cinerea | 90 | |
| Alternaria alternata | 78 |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety of Prochloraz. The compound has been classified under moderate toxicity levels for mammals but poses risks to aquatic organisms. Key findings include:
- Acute Toxicity : LD50 values indicate moderate toxicity in rodents.
- Chronic Exposure : Long-term exposure studies show potential effects on reproductive health and endocrine disruption in laboratory animals.
Case Studies
-
Field Trials on Crop Protection :
In controlled field trials, Prochloraz was applied to various crops such as grapes and tomatoes. Results indicated a significant reduction in fungal infections compared to untreated controls, showcasing its effectiveness as a preventative measure. -
Environmental Impact Assessments :
Research highlighted the persistence of Prochloraz in soil and water systems, raising concerns about its environmental impact. Monitoring studies revealed detectable residues in runoff water after application, necessitating careful management practices to mitigate contamination.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide?
- Methodological Answer : The synthesis can be adapted from protocols for structurally analogous compounds like Prochloraz (an imidazole-based fungicide). A two-step approach is suggested:
React 2-(2,4,6-trichlorophenoxy)ethyl chloride with n-propylamine to form N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (see precursor synthesis in Prochloraz production ).
Couple the amine intermediate with pyridine-2-carbonyl chloride under anhydrous conditions.
Validate intermediates via NMR and mass spectrometry.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
Q. What are the primary degradation pathways of this compound under environmental conditions?
- Methodological Answer : Degradation studies should mimic protocols for Prochloraz, which undergoes imidazole ring cleavage to form ureas and 2,4,6-trichlorophenol (2,4,6-TCP) . For the pyridine variant:
- Conduct hydrolysis experiments at varying pH (e.g., pH 4–9) and temperatures.
- Monitor degradation products via GC-MS or LC-MS/MS, focusing on pyridine ring stability and potential formation of chlorophenol derivatives.
Advanced Research Questions
Q. How can researchers design experiments to investigate its antifungal mechanism of action?
- Methodological Answer : Use in vitro fungal inhibition assays (e.g., against Fusarium spp.) and compare with Prochloraz’s sterol biosynthesis inhibition . Key steps:
Measure ergosterol biosynthesis inhibition using UV spectrophotometry.
Perform transcriptomic analysis (RNA-seq) to identify upregulated genes (e.g., cytochrome P450 monooxygenases linked to resistance).
Cross-validate with mutant strains lacking target enzymes.
Q. What analytical strategies resolve contradictions in stability data across different experimental conditions?
- Methodological Answer : Address variability using:
- Design of Experiments (DoE) to statistically model interactions between pH, temperature, and light exposure.
- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.
- Multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Reference Prochloraz stability protocols for guidance .
Q. How can trace residues of this compound be quantified in plant matrices with high sensitivity?
- Methodological Answer : Adapt residue analysis methods from Prochloraz studies in crops like ginger :
- Extraction : Use dichloromethane or acetonitrile with cleanup via dispersive SPE.
- Derivatization : If needed, employ silylation or alkylation to enhance GC-MS detectability.
- Quantification : Optimize LC-MS/MS parameters (e.g., MRM transitions) for the pyridinecarboxamide core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
